2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a 4-methyl-substituted thiazole core linked to a 4-(4-fluorophenoxy)phenyl group at the 2-position. This compound shares structural homology with xanthine oxidase inhibitors like febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid) but differs in substituent composition and spatial arrangement . Its fluorinated phenoxy group introduces electron-withdrawing effects, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-10-15(17(20)21)23-16(19-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPIALGRNGQBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 239.25 g/mol
- Structure : The compound features a thiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
The biological activity of this compound has been linked to its interaction with various biological targets. Key areas of activity include:
-
Antitumor Activity
- The thiazole moiety is crucial for cytotoxic effects against cancer cell lines. Studies have indicated that compounds with similar structures exhibit significant antitumor activity through apoptosis induction and cell cycle arrest.
- IC Values : In vitro studies have shown IC values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines, indicating promising anticancer potential .
- Antimicrobial Activity
- Enzyme Inhibition
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cytotoxic Mechanism : It induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, which are critical regulators of apoptosis .
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death .
- Enzymatic Interaction : It may inhibit key enzymes involved in fatty acid metabolism, thus impacting cellular energy balance and proliferation .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antitumor Activity : A recent study evaluated the compound against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy Assessment : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent .
Data Summary
| Biological Activity | IC50 (µg/mL) | Target Cells |
|---|---|---|
| Antitumor | 1.61 | U251 (glioblastoma) |
| Antitumor | 23.30 | WM793 (melanoma) |
| Antimicrobial | 10 | Staphylococcus aureus |
| Antimicrobial | <20 | Chromobacterium violaceum |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives
Key Observations:
Substituent Position and Type: The target compound’s 4-fluorophenoxy group introduces steric bulk and moderate electron withdrawal, contrasting with febuxostat’s cyano (strong electron withdrawal) and isobutoxy (lipophilic) groups .
Electron Effects: Fluorine in the target compound enhances metabolic stability and bioavailability compared to non-halogenated analogues . Trifluoromethyl groups (e.g., ) exhibit stronger electron withdrawal than fluorine, which may improve target affinity but reduce solubility.
Biological Activity: Febuxostat’s clinical efficacy as a xanthine oxidase inhibitor suggests that the target compound’s structural similarities (thiazole-5-carboxylic acid core) may confer analogous activity . The absence of a cyano group in the target compound could reduce potency but mitigate toxicity risks associated with nitrile-containing drugs.
Physicochemical Properties
Table 2: Physicochemical Comparison
- The target compound’s carboxylic acid improves aqueous solubility relative to esters (e.g., ethyl ester in ).
Research Findings and Hypotheses
- Metabolic Stability: Fluorine’s resistance to oxidative metabolism could prolong the target compound’s half-life compared to non-fluorinated analogues .
- Toxicity Profile : The absence of a nitrile group (as in febuxostat) may lower hepatotoxicity risks, a common issue with nitrile-containing drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
